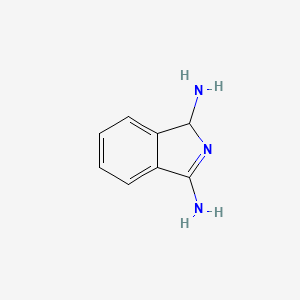
1H-Isoindole-1,3-diamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1H-Isoindole-1,3-diamine is a heterocyclic compound characterized by a fused ring structure containing nitrogen atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1H-Isoindole-1,3-diamine can be synthesized through several methods. One common approach involves the condensation of phthalic anhydride with primary amines . Another method includes the reaction of substituted tetraynes with imidazole derivatives, followed by intramolecular cyclization and intermolecular coupling oxidation reactions .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled reaction environments are crucial for efficient production .
Analyse Des Réactions Chimiques
Types of Reactions: 1H-Isoindole-1,3-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form isoindole-1,3-dione derivatives.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced with other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include oxygen and peroxides.
Reduction: Reducing agents such as hydrogen and metal hydrides are often used.
Substitution: Various nucleophiles and electrophiles can be used under appropriate conditions.
Major Products Formed:
Oxidation: Isoindole-1,3-dione derivatives.
Reduction: Amine derivatives.
Substitution: Substituted isoindole derivatives.
Applications De Recherche Scientifique
1H-Isoindole-1,3-diamine has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 1H-Isoindole-1,3-diamine involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes, such as cyclooxygenases, by binding to their active sites . This interaction can lead to the modulation of various biological processes, including inflammation and cell proliferation .
Comparaison Avec Des Composés Similaires
1H-Isoindole-1,3-diamine can be compared with other similar compounds, such as:
Phthalimide: Known for its use in medicinal chemistry and as a precursor in organic synthesis.
Isoindoline-1,3-dione: Similar in structure but with different functional groups and reactivity.
N-Substituted isoindole derivatives: These compounds have varied biological activities and applications.
Uniqueness: this compound is unique due to its specific ring structure and the presence of two amine groups, which confer distinct chemical and biological properties .
Propriétés
Numéro CAS |
53175-37-4 |
|---|---|
Formule moléculaire |
C8H9N3 |
Poids moléculaire |
147.18 g/mol |
Nom IUPAC |
1H-isoindole-1,3-diamine |
InChI |
InChI=1S/C8H9N3/c9-7-5-3-1-2-4-6(5)8(10)11-7/h1-4,7H,9H2,(H2,10,11) |
Clé InChI |
UBGDVMQNTLSHPQ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C(N=C2N)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


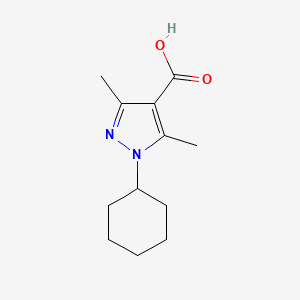
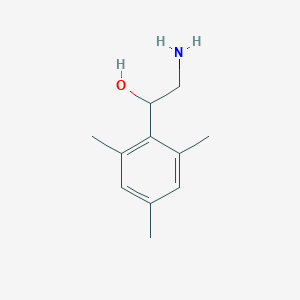
![5,7-Dimethyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B15240203.png)
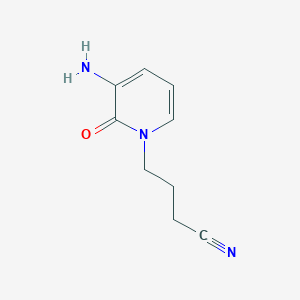
![5-Bromo-1-[(5-chlorothiophen-2-yl)methyl]-1H-1,2,4-triazol-3-amine](/img/structure/B15240231.png)
![5-Amino-4-methyl-1-[(propan-2-yloxy)methyl]-1,2-dihydropyridin-2-one](/img/structure/B15240233.png)

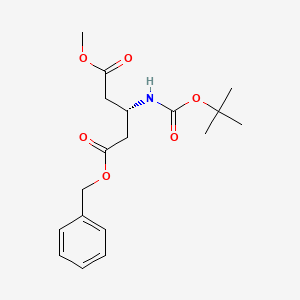
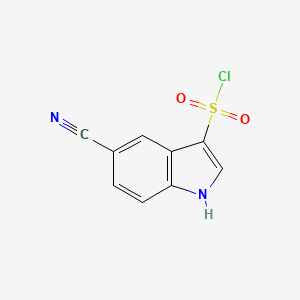
![Tert-butyl N-{2-[(3S)-piperidin-3-YL]ethyl}carbamate](/img/structure/B15240249.png)
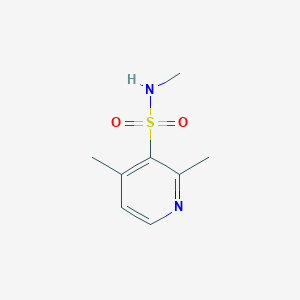
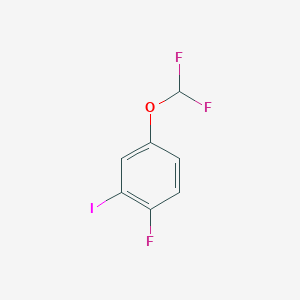
![7-(Ethoxymethylidene)spiro[4.5]decan-8-one](/img/structure/B15240271.png)
![N-[2-(Cycloheptylamino)ethyl]-4-nitrobenzene-1-sulfonamide](/img/structure/B15240280.png)
